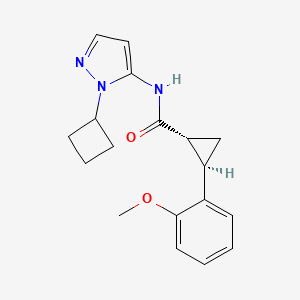![molecular formula C19H19N5O2 B7351775 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone is a chemical compound that has attracted significant attention from researchers due to its potential application in the field of medicine. The compound is commonly referred to as BPHM and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications.
Mecanismo De Acción
BPHM is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2 activity, BPHM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPHM has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BPHM has also been shown to have a low toxicity profile, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPHM has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its unique biochemical and physiological properties make it a promising candidate for various scientific research applications. However, there are also some limitations to the use of BPHM in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research on BPHM. One potential application of the compound is in the treatment of cancer. BPHM has been shown to exhibit antitumor properties, and further research may reveal its potential as a cancer treatment. Another potential application of BPHM is in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound's anti-inflammatory properties make it a promising candidate for further research in this area. Additionally, further research may reveal additional biochemical and physiological properties of BPHM that could lead to new applications in the field of medicine.
Métodos De Síntesis
The synthesis of BPHM involves the reaction of 2-(tetrazol-1-yl)aniline with (R)-benzyl-4-hydroxypyrrolidin-1-yl-methanone in the presence of a base. The reaction yields BPHM as a white solid with a melting point of 220-222°C. The synthesis of BPHM has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BPHM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been extensively studied in vitro and in vivo, and its potential application in the treatment of various diseases has been explored.
Propiedades
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-12-23(11-15(18)10-14-6-2-1-3-7-14)19(26)16-8-4-5-9-17(16)24-13-20-21-22-24/h1-9,13,15,18,25H,10-12H2/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJXVBPPYEDFS-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7351695.png)

![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B7351734.png)
![2-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,2,4-triazol-3-one](/img/structure/B7351737.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-thieno[2,3-c]pyridin-2-ylmethanone](/img/structure/B7351738.png)
![N-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7351751.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-fluoro-1-benzofuran-2-yl)methanone](/img/structure/B7351769.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone](/img/structure/B7351781.png)